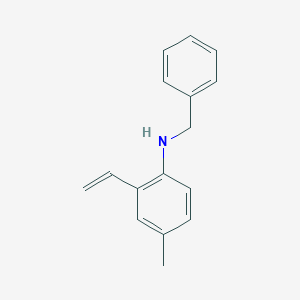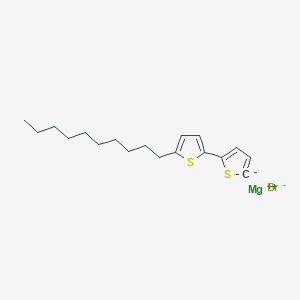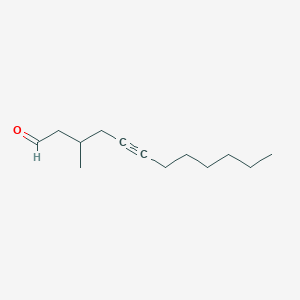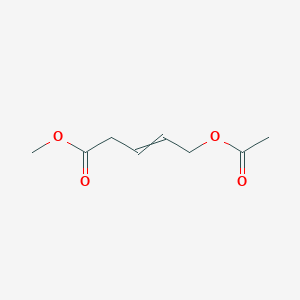![molecular formula C66H63P B14232136 Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane CAS No. 424788-19-2](/img/structure/B14232136.png)
Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane is a tertiary phosphine compound characterized by the presence of three 3,5-bis(2,6-dimethylphenyl)phenyl groups attached to a central phosphorus atom. This compound is known for its stability and unique steric properties, making it valuable in various chemical applications, particularly as a ligand in catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane typically involves the reaction of 3,5-bis(2,6-dimethylphenyl)phenyl lithium with phosphorus trichloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens and alkyl halides are used.
Coordination: Transition metals like palladium, platinum, and rhodium are commonly used in coordination reactions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Wissenschaftliche Forschungsanwendungen
Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane has several scientific research applications:
Biology: The compound is used in the synthesis of biologically active molecules and in studying enzyme mechanisms.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane primarily involves its role as a ligand. It coordinates with transition metals, forming stable complexes that facilitate various catalytic processes. The bulky nature of the ligand provides steric protection to the metal center, enhancing the selectivity and efficiency of the catalytic reactions .
Vergleich Mit ähnlichen Verbindungen
- Tris(3,5-dimethylphenyl)phosphine
- Tris(2,4,6-trimethylphenyl)phosphine
- Tris(4-methoxyphenyl)phosphine
Comparison: Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane is unique due to its bulky substituents, which provide greater steric hindrance compared to similar compounds. This property enhances its performance as a ligand in catalytic reactions, offering higher selectivity and stability. The compound’s unique structure also allows for the formation of more stable metal complexes, making it a preferred choice in various catalytic applications .
Eigenschaften
CAS-Nummer |
424788-19-2 |
|---|---|
Molekularformel |
C66H63P |
Molekulargewicht |
887.2 g/mol |
IUPAC-Name |
tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C66H63P/c1-40-19-13-20-41(2)61(40)52-31-53(62-42(3)21-14-22-43(62)4)35-58(34-52)67(59-36-54(63-44(5)23-15-24-45(63)6)32-55(37-59)64-46(7)25-16-26-47(64)8)60-38-56(65-48(9)27-17-28-49(65)10)33-57(39-60)66-50(11)29-18-30-51(66)12/h13-39H,1-12H3 |
InChI-Schlüssel |
OGRDVPKQIXHGNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)C2=CC(=CC(=C2)P(C3=CC(=CC(=C3)C4=C(C=CC=C4C)C)C5=C(C=CC=C5C)C)C6=CC(=CC(=C6)C7=C(C=CC=C7C)C)C8=C(C=CC=C8C)C)C9=C(C=CC=C9C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-2-ethyl-3-methoxybenzamide](/img/structure/B14232071.png)

![Methyl 3-phenyl-8-thiabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B14232082.png)
![4-[1-(4-phenylbutyl)-3,6-dihydro-2H-pyridin-4-yl]phenol](/img/structure/B14232085.png)
![Pyrazinamine, 5-benzo[b]thien-2-yl-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14232091.png)


![1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene](/img/structure/B14232120.png)


![4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine](/img/structure/B14232135.png)

![N'-[2-(2-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14232143.png)
